molecular formula C31H33N5O6 B593633 ABC34 CAS No. 1831135-56-8

ABC34

Cat. No.: B593633
CAS No.: 1831135-56-8
M. Wt: 571.634
InChI Key: JJXNIRULKJQOCI-UHFFFAOYSA-N
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Description

ABC34 is a compound known for its role as an inactive control probe for JJH260, an inhibitor of androgen-induced gene 1 (AIG1). AIG1 is an enzyme that hydrolyzes fatty acid esters of hydroxy fatty acids. This compound has demonstrated an IC50 value greater than 25 μM for the inhibition of 9-PAHSA but is more potent in blocking the serine hydrolase ABHD6 and the palmitoyl-protein hydrolase PPT1 .

Scientific Research Applications

ABC34 has a wide range of scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Mechanism of Action

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding .

Biochemical Pathways

Given its structure, it could potentially influence pathways involving piperazine derivatives

Pharmacokinetics

Like other piperazine derivatives, it is expected to have good bioavailability .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. More research is needed to understand these effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABC34 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving piperazinecarboxylic acid and other reagents .

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and yield. The compound is typically produced in solid form and can be dissolved in solvents like DMSO and DMF for various applications. The production process involves maintaining specific temperature and storage conditions to preserve the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

ABC34 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving this compound vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Comparison with Similar Compounds

ABC34 is unique in its specific inhibition profile and its role as an inactive control probe. Similar compounds include:

This compound stands out due to its selective inhibition and its use as a control in various studies, making it a valuable tool in scientific research.

Properties

IUPAC Name

[1,3-dioxo-7-[(4-phenoxyphenyl)methyl]-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O6/c1-40-25-13-9-24(10-14-25)33-16-18-34(19-17-33)31(39)42-36-29(37)28-22-32(15-20-35(28)30(36)38)21-23-7-11-27(12-8-23)41-26-5-3-2-4-6-26/h2-14,28H,15-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXNIRULKJQOCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)ON3C(=O)C4CN(CCN4C3=O)CC5=CC=C(C=C5)OC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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